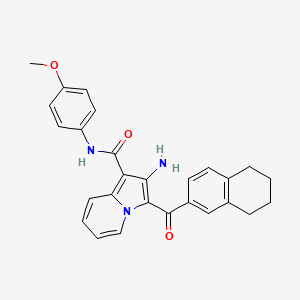

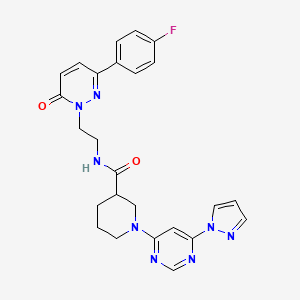

![molecular formula C14H13N5O2S B2856661 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-56-5](/img/structure/B2856661.png)

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves introducing an electron-deficient monomer into a 2D framework . The synthetic strategy can entail the use of Sonogashira and Stille reactions based on the different aromatic natures of the cores .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives often result in high sensitivity and selectivity for detection by fluorescence quenching .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives exhibit high stability, high porosity, and high fluorescence performance .Applications De Recherche Scientifique

Pharmacokinetics and Metabolic Patterns

Research on similar compounds, such as Meloxicam and GSK1322322, primarily focuses on their pharmacokinetics and metabolic patterns in humans. For example, Meloxicam, a nonsteroidal anti-inflammatory drug from the enolic acid group, has been studied for its metabolic pattern after intravenous infusion and oral administration to healthy subjects. The study aimed to determine the elimination mode, excretion balance, in vivo binding characteristics to serum proteins, and the metabolic pattern in plasma, urine, and feces. Over 90% of plasma radioactivity was represented by unchanged drug, indicating a very close conformity between plasma concentration measurements of the unchanged drug by a specific HPLC assay and total radioactivity by liquid scintillation counting (Schmid et al., 1995).

Nephrotoxicity Studies

Another area of interest is investigating the nephrotoxicity of compounds in combination with other drugs, as seen in studies examining the nephrotoxicity of cefazedone and gentamicin. These studies aim to understand the potential renal effects of drug combinations, contributing to safer drug use and the development of therapeutic strategies that minimize adverse effects (Mondorf Aw, 1979).

Metabolite Identification for Biological Monitoring

Etridiazole's metabolites, for instance, have been identified and quantitatively determined in the urine of rats and humans, illustrating the potential for these metabolites to be used as biomarkers for biological monitoring. This research highlights the importance of understanding how compounds are metabolized and the potential health implications of their metabolites (Welie et al., 2005).

Mécanisme D'action

Target of Action

The compound, also known as N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, is a member of the benzo[c][1,2,5]thiadiazole (BTZ) group . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . They are known to act as electron acceptors , making them potential targets for electron-rich molecules.

Mode of Action

The BTZ motif in the compound acts as a strongly electron-accepting moiety . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the compound can be systematically modified . This allows the compound to interact with its targets in a specific manner, leading to changes in the targets’ electron distribution.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, BTZ-based compounds have been used as photocatalysts , enabling organic transformations through photoredox catalysis . The compound’s electron-accepting properties can facilitate these transformations, affecting the downstream effects of the involved biochemical pathways.

Pharmacokinetics

The compound’s optoelectronic and photophysical properties, which can be modified by varying its donor groups , may influence its bioavailability.

Result of Action

The compound’s action results in changes in the electron distribution of its targets, which can enable organic transformations through photoredox catalysis . This can lead to various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . The compound’s performance as a photocatalyst can be influenced by the presence and intensity of light .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c20-13-3-1-7-16-19(13)8-2-6-15-14(21)10-4-5-11-12(9-10)18-22-17-11/h1,3-5,7,9H,2,6,8H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWELCQSGQUIJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)

![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)